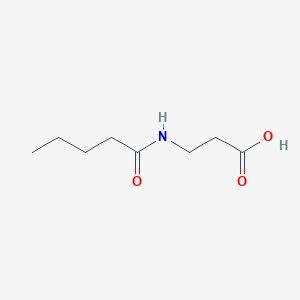
tucidinostat
Übersicht
Beschreibung
tucidinostat is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes an amino group, a fluorine atom, and a pyridinylacryloyl moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tucidinostat typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 2-amino-4-fluoroaniline with a suitable acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-aminomethylbenzoic acid, using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tucidinostat has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tucidinostat involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
- N-(2-amino-4-chlorophenyl)-4-[N-(Pyridin-3-ylacryloyl)aminomethyl]benzamide
- N-(2-amino-4-bromophenyl)-4-[N-(Pyridin-3-ylacryloyl)aminomethyl]benzamide
Comparison:
- Uniqueness: The presence of the fluorine atom in tucidinostat imparts unique electronic properties, influencing its reactivity and interactions with biological targets.
- Reactivity: Fluorine’s electronegativity can affect the compound’s stability and its behavior in chemical reactions compared to its chloro and bromo analogs.
Eigenschaften
Molekularformel |
C22H19FN4O2 |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
N-(2-amino-4-fluorophenyl)-4-[(3-pyridin-3-ylprop-2-enoylamino)methyl]benzamide |
InChI |
InChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29) |
InChI-Schlüssel |
SZMJVTADHFNAIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Nitro-3-[(propan-2-ylsulfanyl)methyl]benzene](/img/structure/B8711030.png)
![[[n-(Benzyloxycarbonyl)amino]methyl]phosphate](/img/structure/B8711032.png)
![5-[2-(piperazin-1-yl)ethyl]-2-benzofuran-1(3H)-one](/img/structure/B8711041.png)
![Cyclohexanone, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B8711048.png)

![Methyl 3-[[3-[4-[tert-butyl(dimethyl)silyl]oxy-1-piperidyl]naphthalene-1-carbonyl]amino]-2,4-dimethyl-benzoate](/img/structure/B8711058.png)



![4-nitrophenyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B8711091.png)
